L-Phenylglycine methyl ester hydrochloride L-Phenylglycine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 15028-39-4
VCID: VC21538343
InChI: InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
SMILES: COC(=O)C(C1=CC=CC=C1)N.Cl
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

L-Phenylglycine methyl ester hydrochloride

CAS No.: 15028-39-4

Cat. No.: VC21538343

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

L-Phenylglycine methyl ester hydrochloride - 15028-39-4

CAS No. 15028-39-4
Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name methyl (2S)-2-amino-2-phenylacetate;hydrochloride
Standard InChI InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
Standard InChI Key DTHMTBUWTGVEFG-QRPNPIFTSA-N
Isomeric SMILES COC(=O)[C@H](C1=CC=CC=C1)N.Cl
SMILES COC(=O)C(C1=CC=CC=C1)N.Cl
Canonical SMILES COC(=O)C(C1=CC=CC=C1)N.Cl

Chemical Structure and Properties

L-Phenylglycine methyl ester hydrochloride (CAS: 15028-39-4) has the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . Structurally, it consists of a benzene ring directly connected to the alpha carbon of an amino acid backbone, with the amino group protonated as the hydrochloride salt and the carboxyl group protected as a methyl ester. This unique structural arrangement contributes to its specific chemical reactivity and applications in asymmetric synthesis.

Physical Properties

The physical properties of L-Phenylglycine methyl ester hydrochloride are summarized in Table 1, compiled from multiple scientific sources:

Table 1: Physical Properties of L-Phenylglycine Methyl Ester Hydrochloride

PropertyValueReference
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Melting Point200°C (decomposition)
Optical Rotation+118° (c=1 in Water)
+142.8 ± 2° (c=1 in MeOH) at 20°C
Physical StateWhite solid
Purity (commercial)≥97%

The compound's significant positive optical rotation values confirm its S-(+) absolute configuration, which is critical for its applications in stereoselective synthesis and chiral recognition studies. The decomposition at its melting point (200°C) indicates thermal instability at elevated temperatures, a consideration important for processing conditions in various applications .

Spectroscopic Properties

Based on the available research data, comprehensive spectroscopic profiles for L-Phenylglycine methyl ester hydrochloride remain limited in the current literature. Specialized chemical databases would provide additional information regarding NMR, IR, and mass spectrometry data. This spectroscopic information would be valuable for structural confirmation and purity assessment in research and industrial applications.

Synthesis Methods

The synthesis of L-Phenylglycine methyl ester hydrochloride typically involves the esterification of L-phenylglycine. Patent information suggests a process using L-phenylglycine as a starting material with methanol and sulfuric acid at 70-75°C . This approach likely follows standard amino acid esterification protocols, where the carboxylic acid group is converted to a methyl ester while the amino group is protected as a hydrochloride salt.

A specific embodiment described in a patent details the following procedure: 100g of L-phenylglycine and 250ml of methanol are combined in a reaction vessel, followed by dropwise addition of 80g of sulfuric acid under stirring. The mixture is heated to 70-75°C and refluxed for 1 hour. After slight cooling, 100ml of dichloromethane is added, and the mixture is heated to reflux temperature. Subsequent fractionation and processing steps yield the desired ester product . This type of synthesis demonstrates the industrial relevance of L-Phenylglycine methyl ester hydrochloride in pharmaceutical manufacturing processes.

Applications

L-Phenylglycine methyl ester hydrochloride demonstrates remarkable versatility across multiple research and industrial applications. Its unique structural features contribute to a wide range of uses in various scientific disciplines.

Pharmaceutical Development

Molecular Recognition Studies

Research has highlighted the intriguing molecular recognition properties of L-Phenylglycine methyl ester hydrochloride. A significant study published in the Chemical Journal of Chinese Universities demonstrated that chiral macrocyclic phosphoramidates exhibit selective molecular recognition between D- and L-phenylglycine methyl ester hydrochloride isomers .

The research findings revealed that chiral macrocyclic phosphoramidate displays stronger recognition ability for D-phenylglycine methyl ester hydrochloride compared to its L-isomer . This differential recognition capability is attributed to specific hydrogen bonding patterns and aromatic π-π interactions that form between the host (phosphoramidate) and guest (phenylglycine derivative) molecules. The study utilized FABMS, NMR, and IR techniques to investigate these molecular recognition phenomena, providing concrete evidence for the formation of host-guest complexes through the appearance of 1+1 host-guest molecular peaks in FABMS spectra and changes in NMR chemical shifts and coupling constants .

Further investigations indicated that side chain size significantly affects the recognition ability, with smaller substituents demonstrating better recognition than larger ones . The study noted that both D- and L-phenylglycine methyl ester hydrochlorides showed better recognition compared to phenylalanine derivatives, suggesting the importance of the direct phenyl-alpha carbon connection in molecular recognition processes. Additionally, the research found no inclusion for D- or L-alanine and L-histidine methyl ester hydrochlorides, further highlighting the structural specificity of these recognition interactions .

These findings have substantial implications for the development of chiral separation techniques, enantioselective catalysis, and the fundamental understanding of stereochemical interactions in biological systems. The preferential binding of specific enantiomers could be leveraged in developing selective sensors, separation media, or catalytic systems with applications in pharmaceutical analysis and production.

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